molecular formula C5H8ClN3O B1518744 4-amino-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1172552-72-5

4-amino-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B1518744
CAS No.: 1172552-72-5
M. Wt: 161.59 g/mol
InChI Key: QPRBPZKCOBZJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-1H-pyrrole-2-carboxamide hydrochloride” is a biochemical compound with the molecular formula C5H7N3O•HCl and a molecular weight of 161.59 . It is used for proteomics research .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “this compound”, has been a topic of interest in medicinal and organic chemistry . One method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H7N3O•HCl . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 161.59 . The compound is intended for research use only .

Scientific Research Applications

DNA Recognition and Binding

4-amino-1H-pyrrole-2-carboxamide hydrochloride derivatives are significant in the study of DNA interactions. Polyamides composed of pyrrole units, including those similar to this compound, have been investigated for their ability to form highly stable complexes in the minor groove of DNA. These studies aim to understand the sequence specificities of such polyamides and their potential applications in gene regulation and therapeutic interventions (Urbach & Dervan, 2001).

Cytostatic Agents and Biological Activity

Research has explored the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including derivatives of this compound, and evaluated their potential as cytostatic agents. This highlights the role of these compounds in the development of new therapeutic agents, emphasizing their preliminary biological activities (Bielawski et al., 1993).

Properties

IUPAC Name

4-amino-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRBPZKCOBZJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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